![molecular formula C20H27NO3 B1437594 3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline CAS No. 1040681-17-1](/img/structure/B1437594.png)
3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline
Descripción general
Descripción
3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline, also known as IBP or IBMP, is a compound used in scientific research and industry. It has a molecular formula of C20H27NO3 and a molecular weight of 329.44 .
Molecular Structure Analysis
The molecular structure of 3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline can be represented by the SMILES notation: CC©COC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCCOC . This notation provides a way to represent the structure using ASCII strings.Aplicaciones Científicas De Investigación
Applications in Liquid Crystal Technology
Liquid Crystal Phases : The study by Takenaka, Ikemoto, and Kusabayashi (1986) discusses homologous series like N-[4-(4-n-alkoxybenzoyloxy)benzylidene]-4-(2-methylbutoxy)aniline, exhibiting chiral smectic C (SC*), cholesteric (Ch), and chiral smectic G (SG*) phases. These phases are vital in liquid crystal display technologies, showing the compound's potential in such applications (Takenaka et al., 1986).
Stable Smectic Phases : Research by Miyajima, Nakazato, Sakoda, and Chiba (1995) indicates that 4-octyloxy-N-(benzylidene)aniline derivatives with trifluoromethyl or trifluoromethoxy end groups exhibit stable smectic phases, important for the stability and performance of liquid crystal displays (Miyajima et al., 1995).
Applications in Chemical Synthesis and Medicinal Chemistry
Antimicrobial Activity : The study by Habib, Hassan, and El‐Mekabaty (2013) explores the synthesis of quinazolinone derivatives, including reactions with aniline and its derivatives, showing antimicrobial activity. This positions such compounds as potential starting materials in synthesizing pharmaceuticals (Habib et al., 2013).
Synthesis of Tetrahydroquinolines : Nnamonu, Agwada, and Nwadinigwe (2013) detail the conversion of substituted 3-anilinopropanamides to N-benzyl derivatives and their cyclization to tetrahydroquinolines. These findings might be valuable in synthesizing bioactive molecules or as intermediates in organic synthesis (Nnamonu et al., 2013).
Efficient Arylation Reagents : The work by Kikushima, Morita, Elboray, Bae, Miyamoto, Kita, and Dohi (2022) presents Trimethoxyphenyl (TMP) iodonium(III) acetate as an effective arylation reagent, generating aniline derivatives. Such advancements in reagents can streamline synthetic pathways in pharmaceutical and material science (Kikushima et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
N-[[4-(2-methoxyethoxy)phenyl]methyl]-3-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-16(2)15-24-20-6-4-5-18(13-20)21-14-17-7-9-19(10-8-17)23-12-11-22-3/h4-10,13,16,21H,11-12,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMIWRLGIYSKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



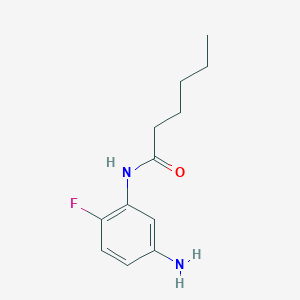
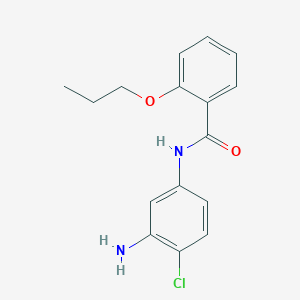
![4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B1437513.png)
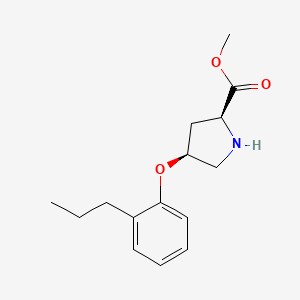
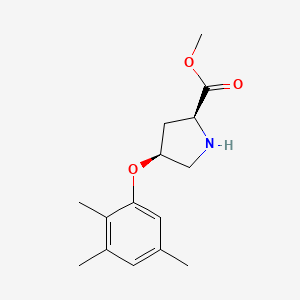
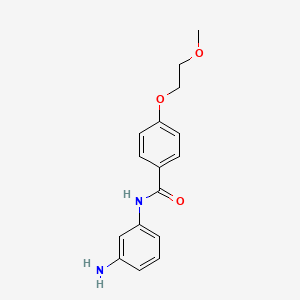
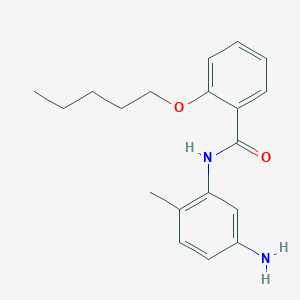
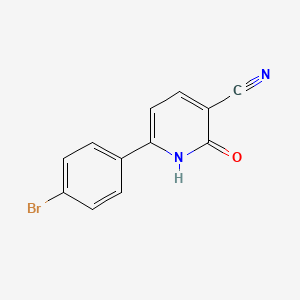
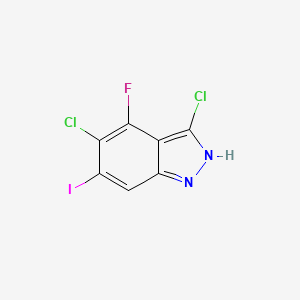
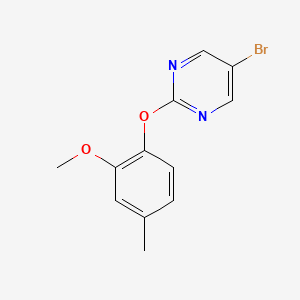
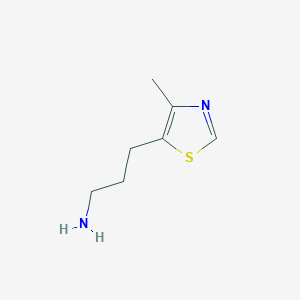
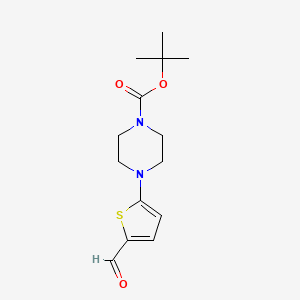
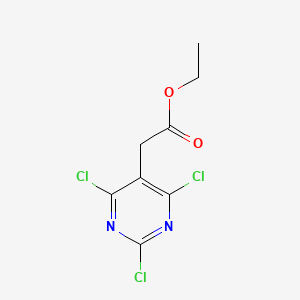
![2-[4-(4-Morpholinyl)butoxy]benzaldehyde](/img/structure/B1437531.png)